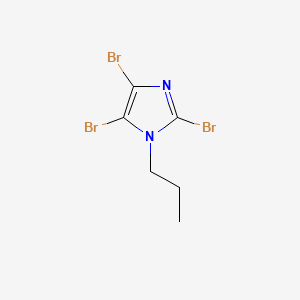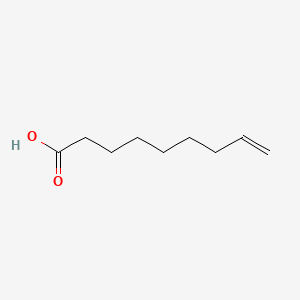
2,3,3',5,5',6-Hexachlorbiphenyl
Übersicht
Beschreibung
2,3,3’,5,5’,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Wissenschaftliche Forschungsanwendungen
2,3,3’,5,5’,6-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. It is used as a reference standard in environmental analysis and testing to monitor PCB contamination . In biology and medicine, it is studied for its endocrine-disrupting properties and its effects on the immune system . In industry, it was historically used as a coolant and plasticizer .
Wirkmechanismus
Target of Action
The primary target of 2,3,3’,5,5’,6-Hexachlorobiphenyl is the estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The activation of the CYP1A1 gene by 2,3,3’,5,5’,6-Hexachlorobiphenyl leads to changes in the biochemical pathways associated with the metabolism of xenobiotic chemicals . The downstream effects of these changes are likely to play an important role in the development and maturation of many tissues .
Result of Action
The molecular and cellular effects of 2,3,3’,5,5’,6-Hexachlorobiphenyl’s action are mediated through its interaction with the estrogen receptor and the subsequent activation of gene expression . This can lead to changes in cellular proliferation and differentiation, particularly in tissues targeted by estrogen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,5,5’,6-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This means that it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . These properties can influence the compound’s action and efficacy, particularly in organisms exposed to contaminated environments.
Biochemische Analyse
Biochemical Properties
2,3,3’,5,5’,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for its metabolic activation. The interaction involves the oxidation of 2,3,3’,5,5’,6-Hexachlorobiphenyl, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other biomolecules, potentially leading to toxic effects .
Cellular Effects
The effects of 2,3,3’,5,5’,6-Hexachlorobiphenyl on various cell types and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to 2,3,3’,5,5’,6-Hexachlorobiphenyl has been associated with neurodevelopmental disorders due to its impact on dopaminergic cells. The compound can induce oxidative stress, leading to cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 2,3,3’,5,5’,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to its metabolic activation. This binding results in the formation of reactive intermediates that can interact with DNA, proteins, and other cellular components, causing oxidative damage and disrupting normal cellular functions. Additionally, 2,3,3’,5,5’,6-Hexachlorobiphenyl can modulate gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,5,5’,6-Hexachlorobiphenyl change over time. The compound is relatively stable and resistant to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,3,3’,5,5’,6-Hexachlorobiphenyl has been shown to cause chronic toxicity, including liver damage and endocrine disruption. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,3’,5,5’,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle biochemical changes, while at higher doses, it can lead to significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, indicating that there is a dose below which no adverse effects are seen. At high doses, 2,3,3’,5,5’,6-Hexachlorobiphenyl can cause severe toxicity and even death .
Metabolic Pathways
2,3,3’,5,5’,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic activation of 2,3,3’,5,5’,6-Hexachlorobiphenyl is crucial for its toxic effects .
Transport and Distribution
Within cells and tissues, 2,3,3’,5,5’,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature. This accumulation can lead to prolonged exposure and toxicity. Additionally, 2,3,3’,5,5’,6-Hexachlorobiphenyl can cross the blood-brain barrier, contributing to its neurotoxic effects .
Subcellular Localization
The subcellular localization of 2,3,3’,5,5’,6-Hexachlorobiphenyl is primarily within the cell membrane and lipid droplets. This localization is influenced by the compound’s lipophilicity and its interactions with cellular components. The presence of 2,3,3’,5,5’,6-Hexachlorobiphenyl in specific subcellular compartments can affect its activity and function, leading to various toxic effects .
Vorbereitungsmethoden
2,3,3’,5,5’,6-Hexachlorobiphenyl can be synthesized through various methods. One common synthetic route involves the Ullmann reaction, where biphenyl is chlorinated in the presence of copper powder at high temperatures (around 230°C) . Industrial production methods often involve the chlorination of biphenyl under controlled conditions to achieve the desired degree of chlorination .
Analyse Chemischer Reaktionen
2,3,3’,5,5’,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of polychlorinated dibenzofurans (PCDFs), which are toxic byproducts.
Reduction: This reaction can be used to dechlorinate the compound, reducing its toxicity and persistence in the environment.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2,3,3’,5,5’,6-Hexachlorobiphenyl is similar to other hexachlorobiphenyls, such as 2,2’,3,3’,5,5’-hexachlorobiphenyl and 2,2’,3,3’,6,6’-hexachlorobiphenyl . These compounds share similar structures and properties but differ in the positions of the chlorine atoms on the biphenyl rings. The unique arrangement of chlorine atoms in 2,3,3’,5,5’,6-Hexachlorobiphenyl gives it distinct chemical and biological properties, making it a valuable compound for specific research applications .
Eigenschaften
IUPAC Name |
1,2,4,5-tetrachloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEATXTCWXKQPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073631 | |
| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-46-1 | |
| Record name | PCB 165 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75F87H98QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are effective for detecting hydroxylated PCBs like 4-HO-2,3,3',5,5',6-Hexachlorobiphenyl (4-HO-PCB 153) in biological samples?
A1: Research indicates that high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole mass spectrometry (LC-ESI(-)-MS-MS) is a robust method for detecting hydroxylated PCBs (HO-PCBs) like 4-HO-PCB 153 in biological matrices like blood plasma. [] This technique demonstrates high sensitivity, allowing for the quantification of trace amounts of HO-PCBs. The study highlighted the method's effectiveness by comparing it to traditional techniques like GC-MS and GC-ECD, finding comparable results for HO-PCB identification and quantification in polar bear plasma samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















